Cas no 2060043-80-1 (Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl-)
![Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl- structure](https://ja.kuujia.com/scimg/cas/2060043-80-1x500.png)
Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl- 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl-
-
- インチ: 1S/C10H14N2O/c1-3-8-5-10(13)12-6-7(2)4-9(12)11-8/h5,7H,3-4,6H2,1-2H3
- InChIKey: OLPFLTRLVUNTCL-UHFFFAOYSA-N
- ほほえんだ: C12CC(C)CN1C(=O)C=C(CC)N=2
Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329537-1.0g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-329537-0.25g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 0.25g |
$1381.0 | 2023-02-23 | ||
Enamine | EN300-329537-0.1g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 0.1g |
$1320.0 | 2023-02-23 | ||
Enamine | EN300-329537-10.0g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 10.0g |
$6450.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042882-1g |
2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
Enamine | EN300-329537-5.0g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 5.0g |
$4349.0 | 2023-02-23 | ||
Enamine | EN300-329537-0.05g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 0.05g |
$1261.0 | 2023-02-23 | ||
Enamine | EN300-329537-0.5g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 0.5g |
$1440.0 | 2023-02-23 | ||
Enamine | EN300-329537-2.5g |
2-ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
2060043-80-1 | 2.5g |
$2940.0 | 2023-02-23 |
Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl- 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl-に関する追加情報
Recent Advances in Pyrrolo[1,2-a]pyrimidin-4(6H)-one Derivatives: Focus on 2-Ethyl-7,8-dihydro-7-methyl- (CAS: 2060043-80-1)
Pyrrolo[1,2-a]pyrimidin-4(6H)-one derivatives have garnered significant attention in recent years due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Among these derivatives, 2-ethyl-7,8-dihydro-7-methyl-pyrrolo[1,2-a]pyrimidin-4(6H)-one (CAS: 2060043-80-1) has emerged as a promising scaffold for drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
The compound 2060043-80-1 belongs to a class of fused heterocyclic systems that exhibit unique electronic and steric properties, making them attractive targets for medicinal chemistry. Recent studies have highlighted its role as a kinase inhibitor, particularly in targeting aberrant signaling pathways in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this derivative exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported an IC50 value of 12 nM for CDK2, suggesting its potential as a lead compound for anticancer drug development.
In addition to its anticancer properties, 2060043-80-1 has shown promise in modulating inflammatory responses. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The mechanism of action involves the inhibition of NF-κB signaling, a key pathway in inflammation. These findings, published in the European Journal of Pharmacology in 2022, suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2060043-80-1 has also been optimized in recent years. A 2023 patent (WO2023056321) describes a novel, scalable method for its production, featuring a one-pot cyclization reaction with improved yield (85%) and purity (>98%). This advancement addresses previous challenges related to low yields and complex purification steps, facilitating further research and potential commercialization. The patent also highlights the compound's stability under physiological conditions, a critical factor for its development as a therapeutic agent.
Despite these promising developments, challenges remain in the clinical translation of 2060043-80-1. Pharmacokinetic studies in animal models have indicated moderate oral bioavailability (35-40%), necessitating further structural modifications or formulation strategies to enhance its drug-like properties. Additionally, comprehensive toxicity studies are required to evaluate its safety profile. A recent toxicological assessment published in Toxicology Reports (2023) reported no significant hepatotoxicity at therapeutic doses, but long-term studies are still pending.
In conclusion, 2-ethyl-7,8-dihydro-7-methyl-pyrrolo[1,2-a]pyrimidin-4(6H)-one (2060043-80-1) represents a versatile scaffold with multiple therapeutic potentials. Its dual activity as a kinase inhibitor and anti-inflammatory agent positions it as a valuable candidate for further drug discovery efforts. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications through rigorous preclinical and clinical studies.
2060043-80-1 (Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 2-ethyl-7,8-dihydro-7-methyl-) 関連製品
- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)
- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)
- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)
- 898415-59-3(6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)
- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)
- 90082-73-8(Pine, Pinus mugo pumilio, ext.)
- 2098058-72-9(2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride)


